3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid
Description
3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid is a triazolo-pyridine derivative with a propanoic acid side chain. Its core structure consists of a fused [1,2,4]triazolo[1,5-a]pyridine ring system, substituted with a methyl group at position 7 and an aminopropanoic acid moiety at position 3.
Properties
Molecular Formula |
C10H12N4O2 |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
3-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoic acid |
InChI |
InChI=1S/C10H12N4O2/c1-7-4-8(11-3-2-10(15)16)14-9(5-7)12-6-13-14/h4-6,11H,2-3H2,1H3,(H,15,16) |
InChI Key |
JNEXDXPAUQTFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NN2C(=C1)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Traditional Synthetic Approaches
Cyclocondensation of Enaminonitriles and Benzohydrazides
A foundational method for synthesizing triazolopyridine derivatives involves cyclocondensation reactions. For 3-({7-methyl-triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, the reaction typically begins with the formation of the triazolopyridine core. Enaminonitriles, such as 3-aminopropanoic acid derivatives, are condensed with benzohydrazides under acidic conditions to form the triazole ring.
Key Steps :
- Formation of the Triazole Ring : Heating enaminonitriles with benzohydrazides in ethanol at reflux (80–90°C) for 6–8 hours initiates cyclization.
- Methylation : Introducing a methyl group at the 7-position of the pyridine ring via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃).
- Amination : Coupling the intermediate with 3-aminopropanoic acid using a carbodiimide-based coupling agent.
Challenges :
Modern Synthetic Methodologies
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a key tool for improving reaction efficiency. VulcanChem reports a protocol where enaminonitriles and benzohydrazides are subjected to microwave irradiation (100–120°C, 300 W) for 15–30 minutes, achieving yields of 65–72%. This method reduces reaction times from hours to minutes and minimizes decomposition.
Table 1: Comparison of Traditional vs. Microwave-Assisted Synthesis
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 15–30 minutes |
| Yield | 30–45% | 65–72% |
| Energy Consumption | High | Moderate |
| Byproduct Formation | Significant | Minimal |
Carbodiimide-Mediated Coupling
Ambeed’s synthesis of a related triazolopyridine carboxylic acid derivative employs 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to couple the triazolopyridine amine with propanoic acid. Though this method achieved only a 19% yield for the target compound, it highlights the importance of optimizing stoichiometry and solvent systems.
Optimization Insights :
Optimization Strategies
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the triazole ring.
Scientific Research Applications
3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cardiovascular disorders and type 2 diabetes.
Industry: Utilized in the development of new materials with unique properties, such as high photoluminescence quantum yields
Mechanism of Action
The mechanism of action of 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of various enzymes, including RORγt inverse agonists, PHD-1, JAK1, and JAK2. These interactions lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid can be contextualized by comparing it to analogous triazolo-heterocyclic compounds. Below is a detailed analysis of key analogs, highlighting differences in substituents, molecular properties, and reported activities.
Table 1: Structural and Molecular Comparison
Key Structural Differences
Core Heterocycle: The target compound features a pyridine ring fused with the triazolo group, whereas analogs like Analog 1 and Analog 2 use a pyrimidine core.
Substituent Variations: Analog 2 incorporates a difluoromethyl group at position 7 and a 1-methylpyrazole substituent at position 4. Fluorination typically increases metabolic stability and lipophilicity, which may enhance membrane permeability .
In contrast, Analog 1 has a simpler propanoic acid chain without the amino group .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Acetic acid, reflux | 75–85 | |
| Catalyzed synthesis | APTS/EtOH, 80°C | 90+ | |
| Functionalization | Propanoic acid chloride, DCM | 60–70 |
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Standard characterization includes:
- Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 277.12 for C11H13N5O2) .
- X-ray crystallography : Resolves bond angles and torsion angles in the triazole-pyridine core .
Basic: What reactivity patterns are observed in derivatives of this compound?
Methodological Answer:
The hydrazinyl and carboxylic acid groups enable diverse reactivity:
- Oxidation : Hydrogen peroxide oxidizes hydrazinyl groups to diazenes, altering electronic properties .
- Substitution : Nucleophiles (e.g., amines) displace the hydrazinyl group under mild acidic conditions .
- Biopolymer conjugation : Carbodiimide-mediated coupling to peptides/proteins for biological targeting .
Advanced: How can reaction efficiency be optimized for large-scale synthesis?
Methodological Answer:
Critical factors include:
- Catalyst selection : APTS improves cyclization yields (>90%) compared to traditional Brønsted acids .
- Solvent systems : Ethanol or dioxane enhances solubility of intermediates .
- Temperature control : Reflux (80–100°C) minimizes side reactions in multi-component syntheses .
Note : Contradictions in yield (e.g., 60% vs. 90%) often arise from impurities in starting materials or incomplete catalyst activation .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups : Trifluoromethyl substitutions at position 7 enhance enzyme inhibition (e.g., IC50 = 0.8 µM vs. 5.2 µM for unmodified analogs) .
- Chain length : Extending the propanoic acid to butanoic acid reduces solubility but improves membrane permeability .
- Heterocyclic fusion : Pyrazolo-pyrimidine hybrids show superior anticancer activity over triazolo-pyridines .
Q. Table 2: SAR Trends
| Modification | Biological Impact | Assay Model | Reference |
|---|---|---|---|
| CF3 at C7 | 10× enzyme inhibition | In vitro kinase assay | |
| Propanoic → Butanoic acid | Reduced solubility (LogP +0.5) | Caco-2 permeability |
Advanced: How should researchers address discrepancies in NMR or purity data?
Methodological Answer:
Common issues and solutions:
- Solvent impurities : Use deuterated DMSO-d6 instead of CDCl3 to resolve overlapping peaks in aromatic regions .
- Tautomerism : Dynamic NMR (variable-temperature) identifies equilibrium between triazole and pyridine tautomers .
- Purity validation : Combine HPLC (C18 column, 0.1% TFA/ACN gradient) with elemental analysis (deviation <0.4% for C/H/N) .
Advanced: What mechanisms underlie its biological activity in enzyme inhibition?
Methodological Answer:
Proposed mechanisms include:
- Competitive binding : The triazole ring mimics purine/pyrimidine motifs, blocking ATP-binding pockets in kinases .
- Acid group coordination : Carboxylic acid chelates Mg2+ ions in metalloenzyme active sites (e.g., HDACs) .
- Covalent modification : Reactive intermediates (e.g., sulfonyl fluorides) form stable adducts with cysteine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
